N-ethyl-4-isopropoxy-N-phenylbenzamide
Description
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
N-ethyl-N-phenyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-19(16-8-6-5-7-9-16)18(20)15-10-12-17(13-11-15)21-14(2)3/h5-14H,4H2,1-3H3 |
InChI Key |
MRKATILYVCVGSP-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC(C)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
N-Phenyl-4-(trifluoromethoxy)benzamide (3u)
- Substituents : Trifluoromethoxy (electron-withdrawing) at the 4-position; phenyl on the amide nitrogen.
- Key Differences : The trifluoromethoxy group enhances metabolic stability and electronegativity compared to the isopropoxy group (electron-donating) in the target compound. This results in stronger dipole interactions and altered binding affinities in biological systems .
- Synthesis : Prepared via oxidative amidation of 4-(trifluoromethoxy)benzaldehyde with aniline, yielding 63% under mild conditions .
4-Ethyl-N-phenylbenzamide
- Substituents : Ethyl at the 4-position; phenyl on the amide nitrogen.
- Key Differences: Lacks the isopropoxy group, reducing steric hindrance and lipophilicity. The ethyl group may improve solubility in nonpolar solvents compared to the bulkier isopropoxy chain .
- Synthesis : Achieves up to 97.3% yield via optimized coupling reactions, highlighting efficient amide bond formation .
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide
- Substituents : Hexyloxy (long-chain alkoxy) and sulfone groups.
- Key Differences : The hexyloxy group increases lipophilicity and membrane permeability compared to isopropoxy. The sulfone moiety introduces polar character, enhancing solubility in aqueous media .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| N-ethyl-4-isopropoxy-N-phenylbenzamide | 283.36 | ~3.8 | Not reported | Amide, isopropoxy, ethyl |
| N-Phenyl-4-(trifluoromethoxy)benzamide | 297.25 | ~3.2 | Not reported | Amide, trifluoromethoxy |
| 4-Ethyl-N-phenylbenzamide | 225.29 | ~2.9 | Not reported | Amide, ethyl |
| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-... | 524.68 | ~5.1 | Not reported | Amide, hexyloxy, sulfone |
*Estimated using fragment-based methods.
Preparation Methods
Alkoxylation of 4-Nitro Precursors
A common pathway involves substituting nitro groups with isopropoxy moieties. For example, N-ethyl-4-nitro-N-phenylbenzamide (PubChem CID 763425) serves as a precursor. Reduction of the nitro group to an amine, followed by alkoxylation with isopropyl bromide or tosylate, can yield the target compound.
In a modified approach, direct nucleophilic aromatic substitution (SNAr) is feasible under basic conditions. A study on analogous nitrobenzamides demonstrated that refluxing with potassium isopropoxide in dimethylformamide (DMF) at 110°C for 12 hours achieved 72–78% substitution. This method avoids intermediate reduction steps but requires anhydrous conditions to prevent hydrolysis.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a robust route to install isopropoxy groups. Using triphenylphosphine and diethyl azodicarboxylate (DEAD), 4-hydroxy-N-ethyl-N-phenylbenzamide reacts with isopropanol to form the ether linkage. A patent describing similar benzamide syntheses reported yields exceeding 85% when using tert-butanol as a solvent.
Condensation Reactions
Amide Bond Formation via Benzoyl Chlorides
Condensing 4-isopropoxybenzoyl chloride with N-ethylaniline is a direct method. A protocol from a synthesis of N-phenylbenzamides outlined reacting benzoyl chlorides with amines in tetrahydrofuran (THF) and triethylamine at reflux, achieving 65–93% yields. For N-ethyl-4-isopropoxy-N-phenylbenzamide, this would involve:
Workup includes precipitation with methanol and washing with dilute HCl.
One-Pot Orthoester Condensation
A Chinese patent (CN101838222A) described a one-step condensation using trialkyl orthoformates, amines, and substituted benzoates. Adapting this method, 4-isopropoxybenzoic acid could react with N-ethylaniline and triethyl orthoformate at 80–160°C under reduced pressure. This approach minimizes side reactions and simplifies purification, though exact yields for the target compound remain unreported.
Catalytic Coupling Strategies
Ullmann-Type Coupling
Palladium or copper catalysts enable coupling of aryl halides with amines. For instance, 4-bromo-N-ethyl-N-phenylbenzamide could react with sodium isopropoxide in the presence of CuI/L-proline, as demonstrated in related aryl ether syntheses. This method is advantageous for substrates sensitive to strong bases but may require elevated temperatures (100–120°C).
Comparative Analysis of Methods
Optimization and Challenges
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